

physical and chemical properties of 1,3-Dichloro-7-fluoroisoquinoline

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Compound of Interest

Compound Name: 1,3-Dichloro-7-fluoroisoquinoline

Cat. No.: B1294261

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An In-depth Technical Guide to 1,3-Dichloro-7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **1,3-Dichloro-7-fluoroisoquinoline** (CAS No. 941294-25-3). Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines information from chemical suppliers with theoretical predictions and extrapolated data from structurally related compounds, such as 1,3-dichloroisoquinoline. The guide covers potential synthetic routes, expected reactivity, predicted spectroscopic characteristics, and a brief discussion on the potential for biological activity based on the broader class of isoquinoline alkaloids. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug discovery.

Core Physical and Chemical Properties

1,3-Dichloro-7-fluoroisoquinoline is a halogenated aromatic heterocycle. While specific experimental data such as melting and boiling points are not readily available in the literature,

some fundamental properties have been reported by chemical suppliers or can be calculated. It is known to be a solid at room temperature.^[1]

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for **1,3-Dichloro-7-fluoroisoquinoline**. For comparative purposes, data for the parent compound, 1,3-dichloroisoquinoline, is also included where available.

Property	1,3-Dichloro-7-fluoroisoquinoline	1,3-Dichloroisoquinoline
CAS Number	941294-25-3 ^{[1][2][3]}	7742-73-6 ^[4]
Molecular Formula	C ₉ H ₄ Cl ₂ FN ^{[1][2][3]}	C ₉ H ₅ Cl ₂ N ^[4]
Molecular Weight	216.04 g/mol ^{[1][2][3]}	198.05 g/mol ^[4]
Physical Form	Solid ^[1]	Solid
Melting Point	Data not available	121-122 °C ^[4]
Boiling Point	Data not available	Data not available
Purity	≥97% ^{[1][2]}	97%
Storage Temperature	4°C ^{[1][2]}	Room Temperature

Computed Properties

Computational models provide estimates for several physicochemical parameters.

Property	1,3-Dichloro-7-fluoroisoquinoline (Computed)
TPSA (Topological Polar Surface Area)	12.89 Å ² [2]
LogP	3.6807 [2]
Hydrogen Bond Acceptors	1 [2]
Hydrogen Bond Donors	0 [2]
Rotatable Bonds	0 [2]

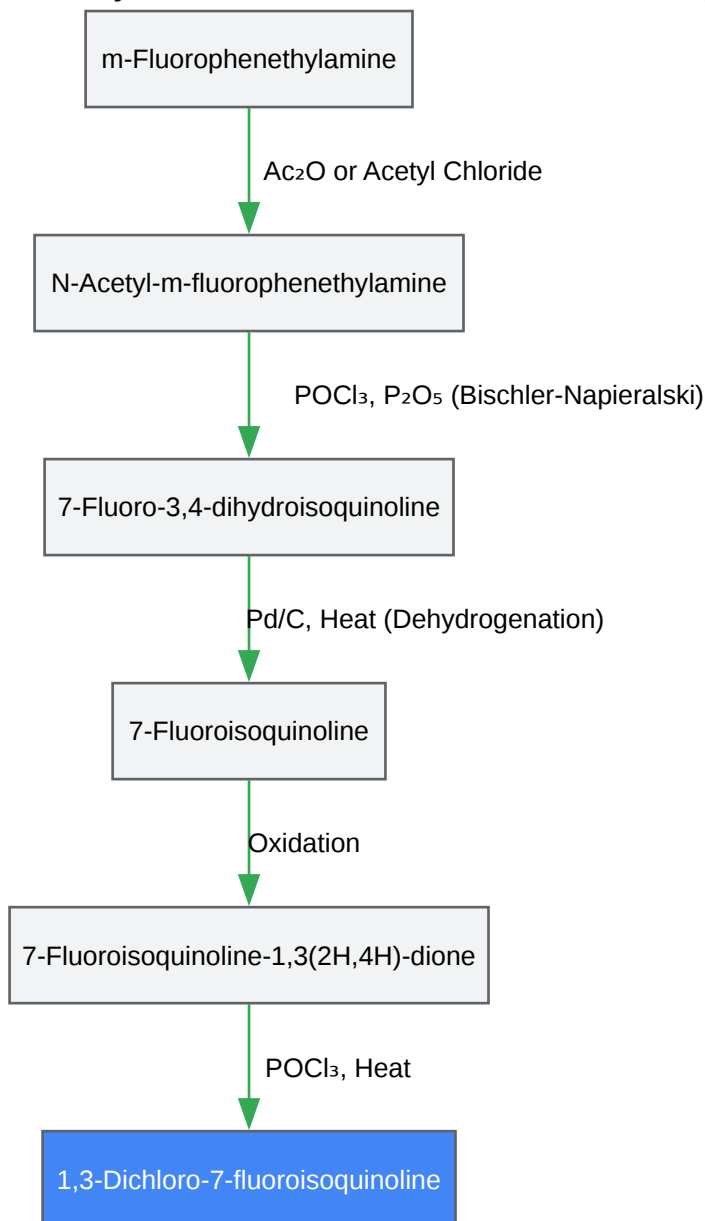
Synthesis and Reactivity

While a specific, experimentally validated synthesis for **1,3-Dichloro-7-fluoroisoquinoline** is not published, a plausible route can be proposed based on established isoquinoline synthesis methodologies.

Proposed Synthetic Pathway

A common and versatile method for constructing the isoquinoline core is the Bischler-Napieralski reaction, followed by dehydrogenation and chlorination. A potential starting material would be a suitably substituted phenethylamine.

Proposed Synthesis of 1,3-Dichloro-7-fluoroisoquinoline



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Caption: Proposed Bischler-Napieralski route to the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Acetylation of m-Fluorophenethylamine m-Fluorophenethylamine is reacted with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an

appropriate solvent like dichloromethane at 0°C to room temperature to yield N-acetyl-m-fluorophenethylamine.

Step 2: Bischler-Napieralski Cyclization The resulting amide is treated with a dehydrating agent such as phosphorus pentoxide (P_2O_5) and phosphorus oxychloride ($POCl_3$) in a non-polar solvent like toluene. The mixture is heated to reflux to effect cyclization, yielding 7-fluoro-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation The dihydroisoquinoline intermediate is dehydrogenated to the aromatic 7-fluoroisoquinoline. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.

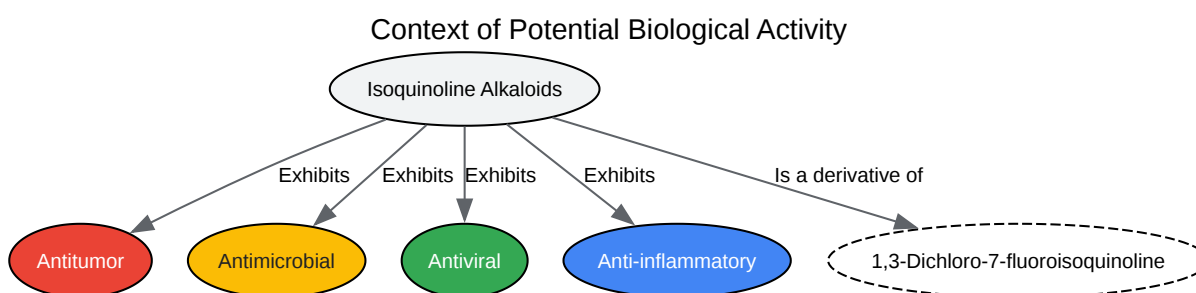
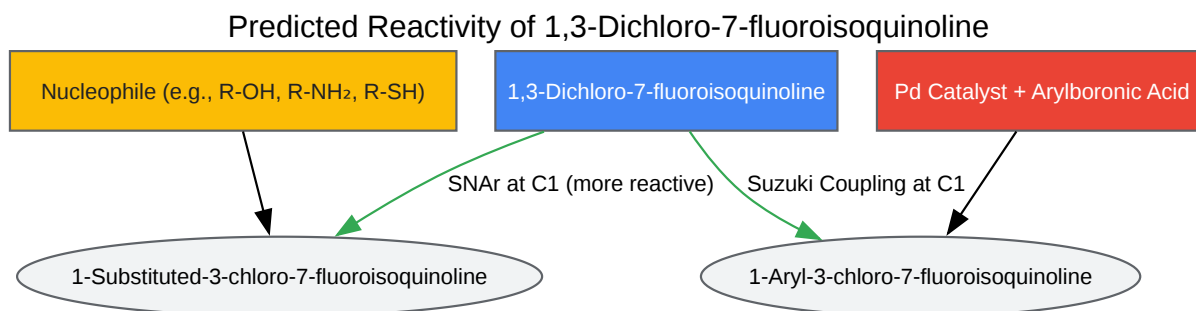
Step 4: Oxidation to the Dione The 7-fluoroisoquinoline is oxidized to form 7-fluoroisoquinoline-1,3(2H,4H)-dione. This transformation can be challenging and may require specific oxidizing agents that target the pyridine ring.

Step 5: Chlorination The resulting dione is heated with an excess of a chlorinating agent, such as phosphorus oxychloride ($POCl_3$), to yield the final product, **1,3-dichloro-7-fluoroisoquinoline**.

Chemical Reactivity

The reactivity of **1,3-dichloro-7-fluoroisoquinoline** is dictated by the electron-deficient nature of the isoquinoline ring, further influenced by the three halogen substituents. Based on studies of 1,3-dichloroisoquinoline, the chlorine atom at the C1 position is expected to be more susceptible to nucleophilic substitution than the chlorine at the C3 position.^[5] This differential reactivity allows for selective functionalization.

The fluorine atom at the C7 position is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or through specific metal-catalyzed processes. It will primarily exert an electron-withdrawing inductive effect on the benzene ring.



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